2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine
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Overview
Description
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine is a versatile chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrazine ring substituted with a difluoromethyl group and an azetidine moiety, making it a valuable candidate for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . This method typically employs boron reagents and palladium catalysts to form carbon-carbon bonds, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized pyrazine derivatives.
Scientific Research Applications
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine has numerous applications in scientific research:
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group and azetidine moiety contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone derivatives: These compounds share the azetidine moiety and exhibit similar reactivity and applications.
Trisubstituted pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrazine core and are used in various synthetic and biological applications.
Uniqueness
2-(3-(Difluoromethyl)azetidin-1-yl)pyrazine stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing molecules with enhanced biological activity and selectivity.
Properties
IUPAC Name |
2-[3-(difluoromethyl)azetidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-8(10)6-4-13(5-6)7-3-11-1-2-12-7/h1-3,6,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLOZLFOSZAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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